trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid

Description

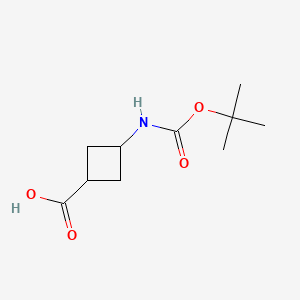

trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid (CAS: 939400-34-7) is a bicyclic compound featuring a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety in trans-configuration. This compound is widely utilized in medicinal chemistry and peptide synthesis due to its rigid cyclobutane backbone, which enhances conformational control in drug design . The Boc group serves as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions . Commercial samples are typically available at ≥95% purity, with applications in research and pharmaceutical development .

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(5-7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCYDBAYYYVNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915397 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946152-72-3, 939400-34-7, 1008773-79-2 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946152-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanecarboxylic acid with tert-butoxycarbonyl (Boc) protected amines . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

Substitution: TFA, hydrochloric acid (HCl), in organic solvents.

Major Products Formed:

Oxidation: Oxidized carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted cyclobutanecarboxylic acid derivatives.

Scientific Research Applications

Peptide Synthesis

Boc-CBCA is widely used as a protecting group in peptide synthesis. Its stability under various reaction conditions allows for selective reactions without unwanted side products. This property is crucial for synthesizing complex peptides where specific functional groups need to be protected during multi-step reactions.

Key Benefits :

- Facilitates the synthesis of cyclic peptides.

- Enhances yield and purity of peptide products.

Drug Development

The compound plays a vital role in the design of new pharmaceuticals, particularly cyclic compounds that can improve bioavailability and efficacy. Its unique structure allows for the development of novel drug candidates with enhanced pharmacological properties.

Case Study :

A recent study demonstrated the use of Boc-CBCA in synthesizing arginase inhibitors, showcasing its potential in developing therapeutics for conditions like cancer and metabolic disorders .

Biochemical Research

In biochemical studies, Boc-CBCA is utilized to investigate enzyme interactions and mechanisms. Its structural similarity to natural substrates aids in understanding enzyme-substrate dynamics, which can lead to new therapeutic strategies.

Research Insight :

Studies have shown that derivatives of Boc-CBCA exhibit favorable binding characteristics with specific enzymes, suggesting their potential as enzyme inhibitors or modulators .

Material Science

The compound is also explored for its applications in material science, particularly in developing new materials with enhanced mechanical strength and thermal stability. Its unique properties make it suitable for creating advanced polymers and composites.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Aminocyclobutanecarboxylic Acid | C₄H₇NO₂ | Lacks protective groups; more reactive |

| 4-Aminocyclobutanecarboxylic Acid | C₄H₇NO₂ | Different position of amino group |

| 3-(Tert-butoxycarbonyl)aminopropanoic Acid | C₇H₁₃NO₄ | Linear structure; used in peptide synthesis |

The cyclic structure combined with the Boc protection in Boc-CBCA enhances its stability and facilitates specific reactivity patterns not present in linear analogs.

Mechanism of Action

The mechanism of action of trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor function by acting as an agonist or antagonist, depending on its structural configuration .

Comparison with Similar Compounds

Cis-Isomer Comparison

The cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (CAS: 1008773-79-2) shares the same molecular formula (C₁₀H₁₇NO₄) and molar mass (215.25 g/mol) as the trans-isomer but differs in stereochemistry. Key distinctions include:

- Density : 1.17 g/cm³ (cis) vs. unreported for trans .

- Boiling Point : 368.3°C (cis) vs. unreported for trans .

- pKa : 4.58 (cis) vs. unreported for trans (predicted to differ due to spatial arrangement) .

- Stability : The cis-isomer requires storage at 2–8°C, suggesting higher sensitivity compared to the trans-isomer .

Cyclohexane-Based Analogs

trans-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid (CAS: 218772-92-0) replaces the cyclobutane ring with a cyclohexane ring, altering steric and electronic properties:

Extended-Chain Derivatives

trans-4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid (CAS: Unspecified) introduces a butyric acid chain, increasing molecular weight (C₁₅H₂₅NO₄) and lipophilicity. Such derivatives are explored for enhanced membrane permeability in drug candidates .

Benzylamino Derivatives

Compounds like trans-3-benzylaminocyclobutanecarboxylic acid trifluoroacetate (CAS: 1274904-54-9) replace the Boc group with a benzylamine moiety. This substitution alters reactivity, as trifluoroacetate salts are more water-soluble but require careful handling due to their irritant nature .

Biological Activity

trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid (Boc-cyclobutane) is a cyclic amino acid derivative with the chemical formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol. This compound is notable for its structural properties, which include a cyclobutane ring and a tert-butoxycarbonyl (Boc) protecting group. These features enhance its stability and solubility, making it a valuable candidate in organic synthesis and medicinal chemistry.

The compound is characterized by:

- Cyclic Structure : The cyclobutane ring contributes to unique reactivity patterns.

- Functional Groups : The presence of both an amino group and a carboxylic acid allows for diverse chemical transformations.

Biological Applications

- Enzyme-Substrate Interactions : this compound is utilized in studies examining enzyme-substrate interactions. Its structural resemblance to natural substrates makes it suitable for exploring binding affinities and mechanisms of action.

- Protein-Ligand Binding : The compound has shown potential in forming complexes with proteins, which is crucial for understanding its biological roles. Preliminary studies indicate favorable binding characteristics, although detailed interaction profiles are still under investigation.

- Drug Development : This compound serves as a precursor in the synthesis of complex molecules, particularly in the development of cyclic compounds that may enhance drug bioavailability and efficacy . Its mechanism of action often involves inhibition of enzyme activity by binding to active sites, preventing substrate access .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

- Study on Anticancer Properties : Research indicated that derivatives of this compound could inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that Boc-cyclobutane derivatives exhibited significant cytotoxicity against glioblastoma cells, suggesting potential as anticancer agents .

- Peptide Synthesis : The compound has been effectively used as a protecting group in peptide synthesis, allowing for selective reactions without unwanted side products. Its stability under various conditions makes it a preferred choice for chemists involved in peptide research .

Comparative Analysis

The uniqueness of this compound can be compared to other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cis-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid | Isomer | Different stereochemistry affecting properties |

| 3-Aminocyclobutanecarboxylic Acid | Simple Amino Acid | Lacks protection and additional functional groups |

| 4-Aminocyclopentanecarboxylic Acid | Cyclopentane Derivative | Larger ring structure, differing reactivity |

| Tert-butoxycarbonyl-L-alanine | Amino Acid Derivative | Linear structure with no cyclic component |

This table illustrates how this compound stands out due to its cyclic structure combined with amino and carboxylic functionalities, enhancing its utility in synthetic chemistry and potential pharmaceutical applications.

Q & A

Basic: What are the recommended synthetic routes for preparing trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid?

Answer:

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group on a cyclobutane scaffold. A common approach involves:

Cyclobutane Ring Formation : Cycloaddition or ring-closing metathesis to generate the cyclobutane core.

Boc Protection : Reacting the free amine group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., in THF or DCM with DMAP catalysis).

Carboxylic Acid Activation : Hydrolysis of ester intermediates (if present) using NaOH or LiOH to yield the final carboxylic acid.

Key intermediates and reaction conditions can be inferred from structurally similar compounds, such as Boc-protected cyclohexane derivatives .

Advanced: How do stereochemical considerations impact the synthesis and purification of this compound?

Answer:

The trans-configuration of the Boc-protected amine and carboxylic acid groups is critical for applications in peptide mimetics. Challenges include:

- Racemization : Avoided by using mild deprotection conditions (e.g., TFA in DCM at 0°C).

- Chromatographic Resolution : Chiral HPLC or SFC (supercritical fluid chromatography) with columns like Chiralpak® IA/IB can separate enantiomers.

- Crystallographic Validation : Single-crystal X-ray diffraction (as seen in related cyclohexane derivatives) confirms stereochemistry .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for Boc tert-butyl groups appear at ~1.4 ppm (singlet). Cyclobutane protons show complex splitting due to ring strain.

- ¹³C NMR : Carbonyl carbons (Boc and acid) resonate at ~155-170 ppm.

- IR Spectroscopy : Stretch bands for C=O (Boc: ~1680 cm⁻¹; acid: ~1700 cm⁻¹) and N-H (~3300 cm⁻¹).

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 216.25 for C₁₀H₁₇NO₄) .

Advanced: How does hydrogen bonding influence the crystal packing of this compound?

Answer:

In analogous Boc-protected cyclohexane derivatives, intermolecular O-H···O and N-H···O hydrogen bonds form 8-membered rings (graph-set R₂²(8)), stabilizing the crystal lattice. For the cyclobutane variant:

- The strained ring may reduce hydrogen-bonding symmetry.

- Predicted packing modes can be modeled using Mercury software, referencing similar structures .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Stability : Sensitive to moisture and heat. Decomposes above 150°C (observed in related Boc-protected compounds).

- Storage : Under inert atmosphere (argon/N₂) at room temperature, in amber vials to prevent photodegradation. Shelf life: ~3 years when stored properly .

Advanced: How can researchers resolve contradictions between purity assays (e.g., HPLC vs. NMR)?

Answer:

- HPLC Purity Discrepancies : Trace solvents or residual Boc-protecting reagents (e.g., Boc anhydride) may not appear in NMR. Use preparative HPLC for impurity isolation.

- NMR Integration Errors : Overlapping peaks (common in strained cyclobutanes) require high-field instruments (≥400 MHz) and DEPT/HSQC for clarity.

- Cross-Validation : Combine LC-MS, elemental analysis, and melting point (if available) for conclusive purity assessment .

Basic: What are the primary research applications of this compound?

Answer:

- Peptide Mimetics : Rigid cyclobutane scaffolds mimic peptide β-turns, enhancing metabolic stability.

- Enzyme Inhibitors : Used in structure-activity relationship (SAR) studies for targets like proteases or kinases.

- Chiral Building Blocks : Key intermediate for synthesizing bioactive molecules with defined stereochemistry .

Advanced: How does the cyclobutane ring strain affect reactivity in derivatization reactions?

Answer:

- Increased Reactivity : Strain (≈26 kcal/mol) facilitates ring-opening reactions (e.g., nucleophilic attack at the carboxylic acid).

- Steric Hindrance : Trans-configuration limits accessibility for bulky reagents. Computational modeling (DFT) predicts reactive sites.

- Case Study : Cyclobutane derivatives show faster amide coupling rates compared to cyclohexane analogs .

Basic: What safety precautions are required when handling this compound?

Answer:

- Hazard Statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

- PPE : Gloves (nitrile), goggles, and lab coat. Use fume hood for weighing.

- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate .

Advanced: How can researchers optimize Boc deprotection to minimize side reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.